
tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate typically involves multiple steps, including the formation of the carbamate group and the introduction of the tert-butyl and benzyl groups. Common reagents used in these reactions include tert-butyl chloroformate, benzyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe or reagent to study enzyme interactions, protein modifications, and other biochemical processes.
Medicine
In medicine, carbamates are often explored for their potential therapeutic properties, including as inhibitors of enzymes or receptors involved in disease pathways.
Industry
In industrial applications, this compound may be used in the development of new materials, coatings, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl carbamate
- benzyl carbamate
- diphenyl carbamate
Uniqueness
Compared to similar compounds, tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate stands out due to its specific stereochemistry and functional groups. These features may confer unique reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C35H44N2O4 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-[(E,2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhex-3-en-2-yl]carbamate |
InChI |
InChI=1S/C35H44N2O4/c1-34(2,3)40-32(38)36-30(24-27-16-10-7-11-17-27)22-23-31(25-28-18-12-8-13-19-28)37(33(39)41-35(4,5)6)26-29-20-14-9-15-21-29/h7-23,30-31H,24-26H2,1-6H3,(H,36,38)/b23-22+/t30-,31-/m1/s1 |
InChI Key |
MHENLUKFXFRHBZ-QBYLACLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)/C=C/[C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=CC(CC2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


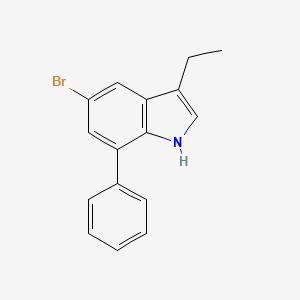
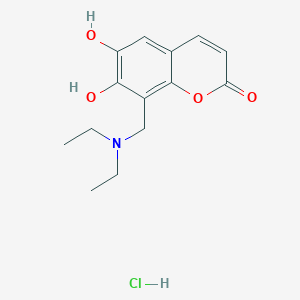
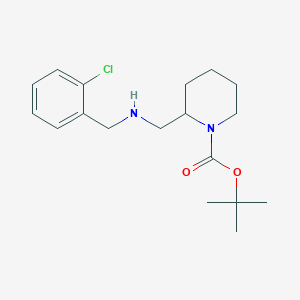

![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11830964.png)
![2-(1-Methoxycyclooctyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11830970.png)
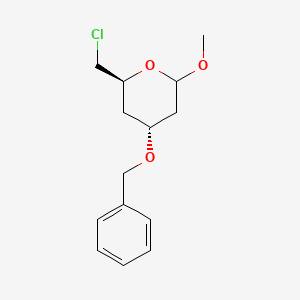
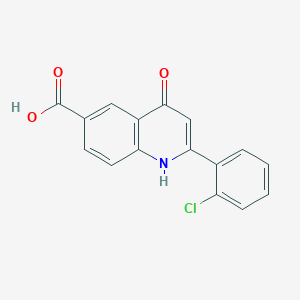
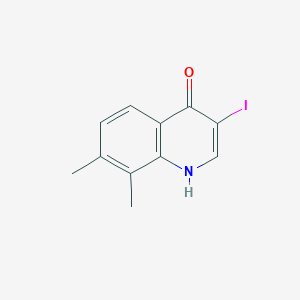
![3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11830982.png)
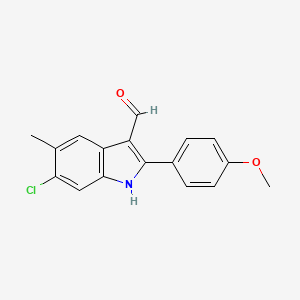

![1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830991.png)
![[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830998.png)
